molecular formula C9H7F3O B051141 2-[2-(Trifluoromethyl)phenyl]oxirane CAS No. 111991-15-2

2-[2-(Trifluoromethyl)phenyl]oxirane

Cat. No.: B051141
CAS No.: 111991-15-2
M. Wt: 188.15 g/mol
InChI Key: OHLNNWAJIJAXDX-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]oxirane is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds : It has been used for the synthesis of enantiomerically pure (R)- and (S)-3,3,3-Trifluorolactic Acid and (R)- and (S)-(Trifluoromethyl)oxirane, which can serve as precursors for other synthetic targets (von dem Bussche-Hünnefeld, Cescato, & Seebach, 1992).

  • Analysis of Scalemic Mixtures of Amines : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative, has been developed as a versatile reagent for the analysis of scalemic mixtures of α-chiral primary and secondary amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

  • Blood Glucose Lowering Activities : Phenylalkyloxiranecarboxylic acid derivatives, structurally related to 2-[2-(Trifluoromethyl)phenyl]oxirane, show significant blood glucose lowering activities in fasted rats, indicating potential in diabetes treatment (Eistetter & Wolf, 1982).

  • Synthesis of Potent CETP Inhibitors : The regiospecific and diastereoselective ring-opening of optically pure (S)-(−)-2-(trifluoromethyl)oxirane was key in synthesizing a potent cholesteryl ester transfer protein (CETP) inhibitor (Li et al., 2010).

  • Anti-Malarial Activity : Hydroxyenone derivatives obtained from the photo-irradiation of 2-[2-(prop-2-ynyloxy)benzoyl]-3-(4-trifluoromethyl-phenyl)oxirane were screened for anti-malarial activity, with some showing potent effects (Dalal, Kumar, Khanna, Kumar, Paliwal, & Kamboj, 2019).

  • Enzymatic Polymerization : Its related compounds, oxiranes, have been copolymerized with dicarboxylic anhydrides by enzymatic action to produce polyesters and polyethers (Soeda, Okamoto, Toshima, & Matsumura, 2002).

Safety and Hazards

2-[2-(Trifluoromethyl)phenyl]oxirane is classified as a hazardous substance. It can cause irritation to the skin and eyes, and it can be harmful if swallowed or inhaled . Proper safety measures should be taken when handling this compound .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNNWAJIJAXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552180
Record name 2-[2-(Trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-15-2
Record name 2-[2-(Trifluoromethyl)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α,α,α-trifluoro-o-tolualdehyde (3 g) was dissolved in anhydrous tetrahydrofuran and cooled to -78° C., iodochloromethane (1.38 ml) was then added, followed by methyllithium (1.5M complexed with lithium bromide) (12 ml) added over 5 minutes. The reaction was left to warm up to room temperature overnight. The reaction was quenched using saturated ammonium chloride solution and extracted using diethyl ether (2×50 ml). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated to afford a brown oil. Purification on flash silica eluted with 100% hexane up to 5% EtOAC in hexane afforded a colourless oil (1.1 g). 1H NMR (250 MHz, CDCl3) δ2.61-2.71 (1H, dd), 3.14-3.25 (1H, dd), 4.17-4.27 (1H, m), 7.33-7.70 (5H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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